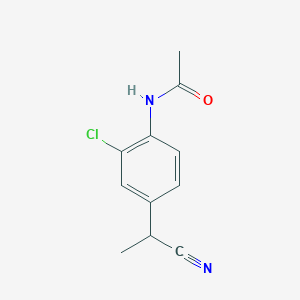
2-(4-Acetamino-3-chlorophenyl)propionitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Acetamino-3-chlorophenyl)propionitrile is a chemical compound with the molecular formula C11H11ClN2O and a molecular weight of 222.67084 g/mol. It is also known by its IUPAC name, N-[2-chloro-4-(1-cyanoethyl)phenyl]acetamide. This compound is characterized by the presence of an acetamino group, a chlorophenyl group, and a propionitrile group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetamino-3-chlorophenyl)propionitrile typically involves the reaction of 4-acetamino-3-chlorobenzaldehyde with a suitable nitrile source under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction . The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Acetamino-3-chlorophenyl)propionitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The chlorophenyl group allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-Acetamino-3-chlorophenyl)propionitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Acetamino-3-chlorophenyl)propionitrile involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(4-Acetamino-3-bromophenyl)propionitrile: Similar structure but with a bromine atom instead of chlorine.
2-(4-Acetamino-3-fluorophenyl)propionitrile: Similar structure but with a fluorine atom instead of chlorine.
2-(4-Acetamino-3-methylphenyl)propionitrile: Similar structure but with a methyl group instead of chlorine.
Uniqueness
2-(4-Acetamino-3-chlorophenyl)propionitrile is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological properties compared to its analogs. The chlorine atom can influence the compound’s electronic properties, making it suitable for specific applications in research and industry .
Properties
CAS No. |
28581-73-9 |
|---|---|
Molecular Formula |
C11H11ClN2O |
Molecular Weight |
222.67 g/mol |
IUPAC Name |
N-[2-chloro-4-(1-cyanoethyl)phenyl]acetamide |
InChI |
InChI=1S/C11H11ClN2O/c1-7(6-13)9-3-4-11(10(12)5-9)14-8(2)15/h3-5,7H,1-2H3,(H,14,15) |
InChI Key |
VHIRLDHNBREVHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)C1=CC(=C(C=C1)NC(=O)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


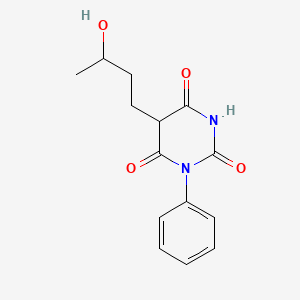
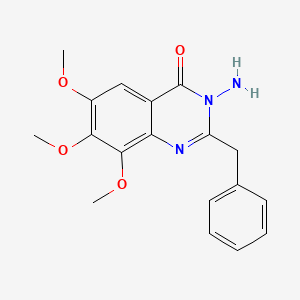
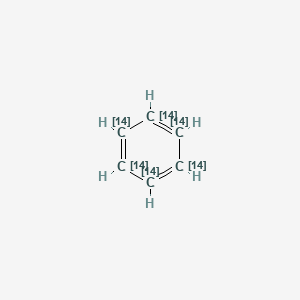
![7-chloro-5-methylbicyclo[3.2.0]heptan-6-one](/img/structure/B13834488.png)
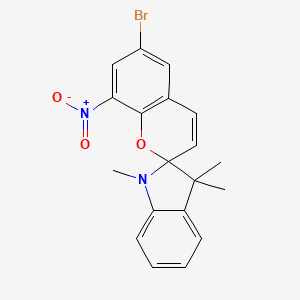
![5-[(Diaminomethylidene)amino]-2-(sulfanylmethyl)pentanethioic S-acid](/img/structure/B13834493.png)
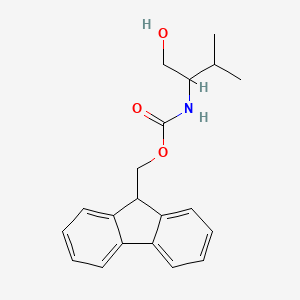
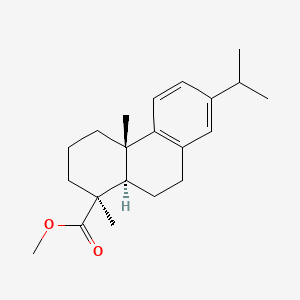
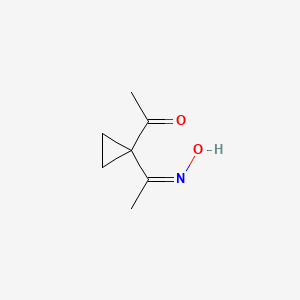
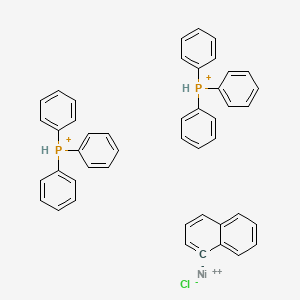
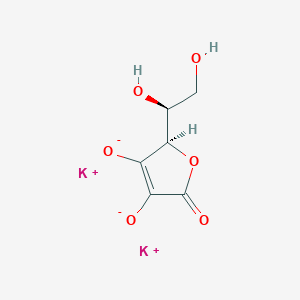
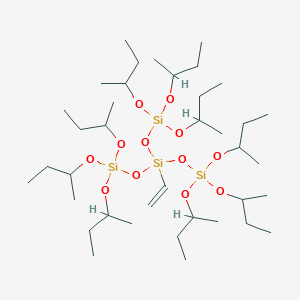
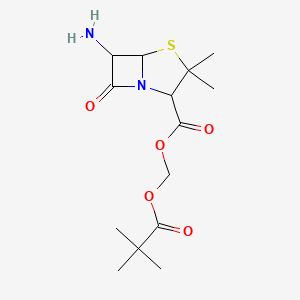
![4-[2-(Dipropylamino)ethyl]-3-diazooxindole](/img/structure/B13834548.png)
